molecular formula C20H12BrN3O4 B3683622 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

Cat. No.: B3683622
M. Wt: 438.2 g/mol
InChI Key: ZSTQIYSWDCJRNG-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a bromophenyl group, a benzoxazole ring, and a nitrobenzamide moiety. These structural features confer unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a halogenated benzoxazole derivative in the presence of a palladium catalyst.

    Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its aromatic and nitro groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide: Similar structure but with a different position of the bromine atom.

    N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide: Chlorine atom instead of bromine.

    N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-aminobenzamide: Amino group instead of nitro group.

Uniqueness

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is unique due to the specific positioning of the bromine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The presence of the benzoxazole ring also contributes to its distinct properties, making it a valuable compound for various research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN3O4/c21-14-3-1-2-13(10-14)20-23-17-11-15(6-9-18(17)28-20)22-19(25)12-4-7-16(8-5-12)24(26)27/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTQIYSWDCJRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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